molecular formula C6H10F3O3P B13544904 3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoicacid

3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoicacid

Cat. No.: B13544904
M. Wt: 218.11 g/mol
InChI Key: IGXLRHYEHNFIBF-UHFFFAOYSA-N
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Description

3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoic acid is an organophosphorus compound characterized by the presence of both dimethylphosphoryl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds . The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to phosphine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoic acid is unique due to the combination of the trifluoromethyl and dimethylphosphoryl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C6H10F3O3P

Molecular Weight

218.11 g/mol

IUPAC Name

2-(dimethylphosphorylmethyl)-3,3,3-trifluoropropanoic acid

InChI

InChI=1S/C6H10F3O3P/c1-13(2,12)3-4(5(10)11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11)

InChI Key

IGXLRHYEHNFIBF-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CC(C(=O)O)C(F)(F)F

Origin of Product

United States

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